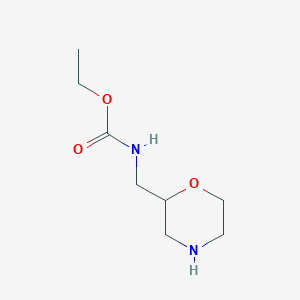
Ethyl N-(morpholin-2-ylmethyl)carbamate
Description
Ethyl N-(morpholin-2-ylmethyl)carbamate (CAS 146944-30-1) is a carbamate derivative featuring a morpholine ring substituted at the 2-position with a methyl group bearing a carbamate functional group. Structurally, it combines the carbamate moiety (–O–CO–NH–) with a morpholine heterocycle, a six-membered ring containing one oxygen and one nitrogen atom.
Carbamates, in general, are known for their roles as prodrugs, enzyme inhibitors, and intermediates in organic synthesis. The morpholine moiety is frequently employed in drug design to improve pharmacokinetic profiles, as seen in antiviral and anticancer agents . This compound’s synthesis likely involves alkylation or substitution reactions, as inferred from similar compounds like tert-butyl (morpholin-2-ylmethyl)carbamate (CAS 173341-02-1), which is synthesized via nucleophilic substitution or coupling reactions .
Properties
CAS No. |
146944-30-1 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl N-(morpholin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-2-12-8(11)10-6-7-5-9-3-4-13-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
LTGXGCGDXHMONY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC1CNCCO1 |
Canonical SMILES |
CCOC(=O)NCC1CNCCO1 |
Synonyms |
Carbamic acid, (2-morpholinylmethyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(morpholin-2-ylmethyl)carbamate typically involves the reaction of morpholine with ethyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Morpholine} + \text{Ethyl Chloroformate} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(morpholin-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide, while reduction can produce N-methylmorpholine.
Scientific Research Applications
Ethyl N-(morpholin-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl N-(morpholin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl Carbamate (Urethane)
- Structure : CH₃CH₂–O–CO–NH₂.
- Key Differences : Lacks the morpholine substituent, resulting in lower molecular complexity.
- Applications: Historically used as an anesthetic and industrial solvent. Now recognized as a Group 2A carcinogen due to metabolic conversion to vinyl carbamate epoxide, a DNA-reactive electrophile .
- Toxicity: Induces lung adenomas, liver carcinomas, and neurofibrosarcomas in rodents at chronic exposure levels .
Vinyl Carbamate
- Structure : CH₂=CH–O–CO–NH₂.
- Key Differences : Contains a vinyl group instead of ethyl, enhancing electrophilicity and reactivity.
- Carcinogenicity: 10–50 times more potent than ethyl carbamate in inducing lung adenomas, skin tumors, and thymomas in mice .
- Mutagenicity : Directly mutagenic in Salmonella typhimurium assays when metabolized by cytochrome P450 enzymes, unlike ethyl carbamate, which requires metabolic activation .
Ethyl N-Hydroxycarbamate
Tert-Butyl Carbamate
- Structure : (CH₃)₃C–O–CO–NH₂.
- Key Differences : Bulky tert-butyl group reduces metabolic activation.
Table 1: Comparative Carcinogenic and Mutagenic Potency
Key Findings:
- Mutagenicity Correlation : Vinyl carbamate’s high mutagenicity aligns with its electrophilic reactivity, whereas ethyl carbamate requires bioactivation to exhibit toxicity .
- Therapeutic Potential: Morpholine-containing carbamates, such as those in Scheme 2 (), are used in drug discovery for their improved solubility and target binding, suggesting similar advantages for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


